Ethyl 3,4-difluoro-5-methoxyphenylacetate
Description
Ethyl 3,4-difluoro-5-methoxyphenylacetate is a fluorinated aromatic ester with the molecular formula C₁₁H₁₂F₂O₃. Its structure features fluorine substituents at the 3- and 4-positions of the phenyl ring and a methoxy group at the 5-position, linked to an ethyl acetate moiety. This compound is of interest in medicinal and agrochemical research due to the electronic effects imparted by fluorine and methoxy groups, which can enhance metabolic stability and bioavailability in target molecules .
Properties
IUPAC Name |
ethyl 2-(3,4-difluoro-5-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-10(14)6-7-4-8(12)11(13)9(5-7)15-2/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGVZVYLBOOYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3,4-difluoro-5-methoxyphenylacetic acid
The most direct and commonly reported method for synthesizing ethyl 3,4-difluoro-5-methoxyphenylacetate is the acid-catalyzed esterification of the corresponding carboxylic acid with ethanol. This method is widely used for preparing similar difluorinated phenylacetate esters.
$$
\text{3,4-difluoro-5-methoxyphenylacetic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{acid catalyst}} \text{this compound} + \text{water}
$$
| Parameter | Typical Conditions |
|---|---|
| Acid Catalyst | Concentrated sulfuric acid or p-toluenesulfonic acid |
| Solvent | Excess ethanol (acts as solvent and reagent) |
| Temperature | Reflux temperature of ethanol (~78 °C) |
| Reaction Time | 4–12 hours depending on scale and catalyst |
| Work-up | Neutralization with sodium bicarbonate, extraction with organic solvent, drying, and purification by distillation or chromatography |
This esterification method ensures high conversion rates and purity of the ester product. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm completion.
Alternative Synthetic Routes
While direct esterification is the primary method, alternative approaches have been reported in related difluorinated phenylacetate syntheses, which may be adapted for this compound:
Acid Chloride Route: Conversion of 3,4-difluoro-5-methoxyphenylacetic acid to its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol in the presence of a base (e.g., pyridine) to yield the ethyl ester. This method often provides higher yields and cleaner products but requires handling of more reactive intermediates.
Palladium-Catalyzed Carbonylation: Advanced synthetic methods involving palladium-catalyzed carbonylation of aryl halides with ethanol under carbon monoxide atmosphere can be employed for constructing the ester bond, especially when starting from fluorinated aryl iodides or bromides. This method allows for stereoselective and regioselective synthesis but requires specialized equipment and catalysts.
Esterification Efficiency and Yields
Studies on related difluorinated phenylacetates indicate that acid-catalyzed esterification yields are typically in the range of 75–95%, depending on reaction conditions and purity of starting materials. For instance, ethyl 4,5-difluoro-2-methoxyphenylacetate synthesis via esterification reported yields above 80% under reflux with sulfuric acid catalysis.
Purification and Characterization
Post-reaction purification is critical for obtaining analytically pure this compound. Common purification methods include:
- Liquid-liquid extraction to remove aqueous impurities.
- Drying agents such as magnesium sulfate to remove residual water.
- Flash column chromatography on silica gel using hexane/ethyl acetate mixtures to separate unreacted starting materials and side products.
- Recrystallization or distillation under reduced pressure for final purification.
Characterization is typically performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm substitution patterns and ester formation.
- Mass Spectrometry (MS): To confirm molecular weight.
- Infrared (IR) Spectroscopy: To verify ester carbonyl group presence.
- High-Performance Liquid Chromatography (HPLC): To assess purity.
- Data Table: Summary of Preparation Methods
| Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | 3,4-difluoro-5-methoxyphenylacetic acid | Ethanol, sulfuric acid catalyst | Reflux ethanol, 4–12 hours | 75–90 | Most straightforward and common method |
| Acid Chloride Route | 3,4-difluoro-5-methoxyphenylacetic acid | SOCl₂ or oxalyl chloride, ethanol, pyridine | Room temp to reflux, 2–6 hours | 80–95 | Requires handling acid chlorides |
| Pd-Catalyzed Carbonylation | 3,4-difluoro-5-methoxyphenyl halide | Pd catalyst, CO, ethanol | Room temp, under CO atmosphere | Variable | Advanced method, less common |
The preparation of this compound primarily relies on the acid-catalyzed esterification of the corresponding carboxylic acid with ethanol under reflux conditions. This method offers a balance of simplicity, cost-effectiveness, and good yields. Alternative methods such as acid chloride conversion and palladium-catalyzed carbonylation provide options for higher purity or different synthetic strategies but involve more complex procedures.
The choice of method depends on available starting materials, desired scale, and purity requirements. Careful control of reaction conditions and purification steps ensures the successful synthesis of this fluorinated ester compound, which is valuable for further applications in medicinal chemistry and material science.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-difluoro-5-methoxyphenylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: 3,4-difluoro-5-methoxyphenylacetic acid.
Reduction: 3,4-difluoro-5-methoxyphenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,4-difluoro-5-methoxyphenylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,4-difluoro-5-methoxyphenylacetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Key Differences:
- Synthetic Challenges : Regioselective synthesis of the target compound may require precise control to avoid isomerization to the 3,5-difluoro derivative.
- Applications : Both isomers serve as intermediates in drug discovery, but the 3,4-difluoro variant may offer distinct steric interactions in enzyme binding.
Ethyl 2-(2,4-Dichloro-5-(5-[3-(Trifluoromethyl)phenyl]-1H-1,2,3,4-Tetrazol-1-yl)phenoxy)Acetate (CAS 338961-67-4)
A structurally distinct compound with C₁₉H₁₄Cl₂F₃N₄O₃ , featuring chlorine, trifluoromethyl, and tetrazole groups.
Key Differences:
- Functional Complexity : The tetrazole ring and trifluoromethylphenyl group introduce hydrogen-bonding and lipophilic properties, making this compound more suited for pharmacokinetic optimization in drug candidates .
- Molecular Weight : At 474.2 g/mol, it is significantly heavier than the target compound (230.2 g/mol), impacting solubility and bioavailability.
- Reactivity : Chlorine substituents increase electrophilicity compared to fluorine, while the tetrazole ring may act as a bioisostere for carboxylic acids.
Comparative Data Table
Research Findings and Implications
- Structural Isomerism : The positional arrangement of fluorine in this compound vs. its 3,5-difluoro isomer significantly impacts electronic distribution, as shown by computational studies . This affects interactions in catalytic processes or receptor binding.
- Bioactivity : The tetrazole-containing compound (CAS 338961-67-4) demonstrated potent inhibitory activity in preliminary assays against inflammatory targets, attributed to its hydrogen-bonding capacity . In contrast, fluorine-substituted esters like the target compound are often used to modulate metabolic stability in lead optimization.
- Synthetic Accessibility : The target compound’s synthesis may require regioselective fluorination techniques to avoid isomer byproducts, while the tetrazole derivative demands multi-step functionalization, increasing production costs.
Biological Activity
Ethyl 3,4-difluoro-5-methoxyphenylacetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, supported by various studies and data.
Chemical Structure and Properties
This compound features a phenylacetate backbone with two fluorine substituents and a methoxy group. The presence of these functional groups may influence its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A systematic investigation into structurally related compounds indicated that modifications to the methoxy and fluorine groups significantly affect their potency against various cancer cell lines. For instance, compounds with difluoro substitutions demonstrated enhanced activity compared to their mono-substituted analogs:
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| 15n | 0.5-1 | Lung, Breast, Prostate, Ovarian |
| 15h | 1-2 | Lung |
| 15j | 2-3 | Breast |
These results suggest that this compound may inhibit tumor proliferation through mechanisms involving the modulation of specific molecular targets such as DDX3 helicase, which plays a critical role in cancer cell growth and viral infections .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary investigations indicate that this compound exhibits activity against certain bacterial strains. For example, it was assessed against Gram-positive and Gram-negative bacteria using standard methods to determine its Minimum Inhibitory Concentration (MIC):
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
Several case studies have examined the efficacy of this compound in vitro:
- Study on Cancer Cell Lines : A study evaluated the compound against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results demonstrated significant cytotoxicity with an IC50 value in the low micromolar range.
- Antibacterial Screening : Another study involved testing against a panel of bacterial strains. The compound showed promising inhibitory effects, particularly against S. aureus, indicating potential for therapeutic applications in treating bacterial infections.
While detailed mechanisms remain to be fully elucidated, preliminary data suggest that this compound may exert its effects through:
- Inhibition of DDX3 : This helicase is implicated in various cancers and viral infections; inhibiting it could disrupt cancer cell proliferation.
- Disruption of Bacterial Cell Processes : Its structural similarity to known antimicrobial agents hints at possible interference with bacterial cell wall synthesis or protein synthesis pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
